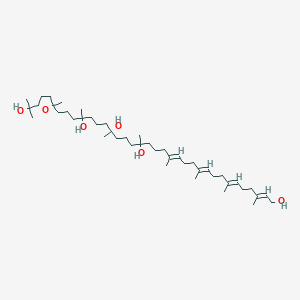![molecular formula C6H6N4O2S B126191 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-58-6](/img/structure/B126191.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as PTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTDA is a fused pyridine-thiadiazine system that possesses a unique chemical structure, which makes it a promising candidate for drug discovery.
Mechanism of Action
The exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is still not fully understood. However, it has been suggested that 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. It has also been reported to possess antibacterial and antifungal activities, which could make it a potential candidate for the treatment of infectious diseases. Additionally, 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to possess anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its low solubility in water, which could limit its application in certain biological assays.
Future Directions
There are several future directions for the research on 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine. One of the potential areas of application is in the development of new anticancer agents. Further studies are needed to elucidate the exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine and to identify its molecular targets. Additionally, the potential of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine as an antimicrobial agent needs to be explored further. Further studies are also needed to investigate the pharmacokinetics and toxicity of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine to assess its potential as a therapeutic agent.
Scientific Research Applications
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been extensively studied for its biological activities and has shown promising results in various in vitro and in vivo studies. It has been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities. 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
properties
CAS RN |
152382-58-6 |
|---|---|
Product Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4-1-2-8-3-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10) |
InChI Key |
ACBJUYCGPOQJND-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
Canonical SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
synonyms |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


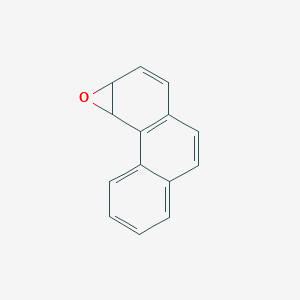
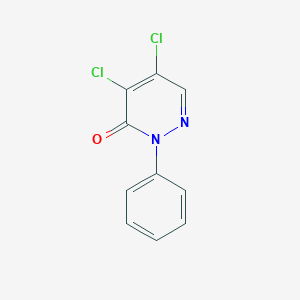


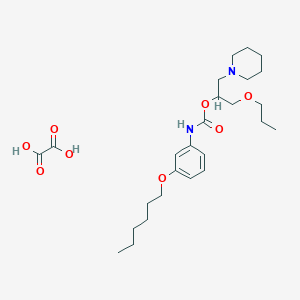


![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
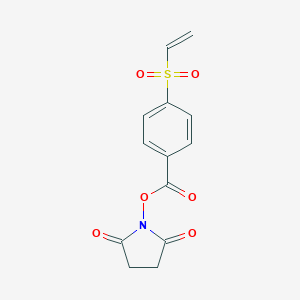
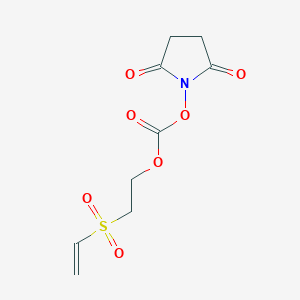

![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
